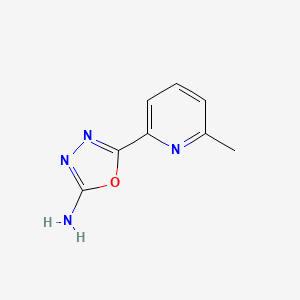
Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyran derivatives, such as Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate, has been achieved through various strategies. A dominant approach is the multicomponent reaction (MCR) method, which involves the one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions . This method is favored due to its high efficiency, atom economy, short reaction times, low cost, and environmentally friendly conditions .Molecular Structure Analysis
The molecular structure of Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate consists of eight carbon atoms, fourteen hydrogen atoms, and four oxygen atoms . The InChI code for this compound isInChI=1S/C8H14O4/c1-2-11-8(10)7-4-3-6(9)5-12-7/h6-7,9H,2-5H2,1H3/t6-,7-/m1/s1 . The compound has a molecular weight of 174.19 g/mol . Chemical Reactions Analysis
The synthesis of pyran derivatives, including Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate, often involves reactions with substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds . These reactions can be catalyzed under various conditions, including nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis .Physical And Chemical Properties Analysis
Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate has a molecular weight of 174.19 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a topological polar surface area of 55.8 Ų and contains 12 heavy atoms . The compound has a complexity of 157 and a covalently-bonded unit count of 1 .Wissenschaftliche Forschungsanwendungen
Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate: Scientific Research Applications
Pharmaceutical Testing: Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate is available for purchase as a reference standard for pharmaceutical testing, ensuring accurate results in drug development and quality control processes .
Molecular Simulation: The compound is used in molecular simulation programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD to produce impressive simulation visualizations .
Synthesis of Pyran Derivatives: Pyran derivatives are synthesized through various reactions, such as multicomponent reactions involving substituted benzaldehydes and malononitrile to afford tetrahydro-4H-chromene derivatives . Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate may serve as a precursor or intermediate in similar synthetic strategies.
Catalysis: Pyran compounds are used to catalyze reactions following mechanisms like Knoevenagel condensation to gain pyran and tetrahydro-chromene derivatives . The ethyl 5-hydroxy variant could potentially act as a catalyst or part of a catalytic system in such reactions.
Annulation Reactions: The compound may be involved in annulation reactions, such as the phosphine-catalyzed [3 + 3] annulation of related compounds to synthesize stable tetrasubstituted pyrans .
Eigenschaften
IUPAC Name |
ethyl 5-hydroxyoxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-2-11-8(10)7-4-3-6(9)5-12-7/h6-7,9H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJKVCZXCLPEPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CO1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Trifluoromethyl)phenyl]benzonitrile](/img/structure/B1357676.png)
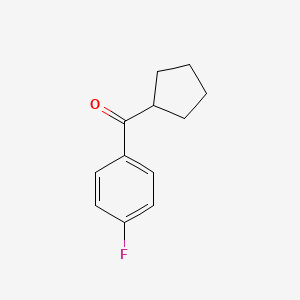
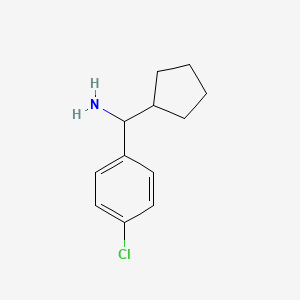
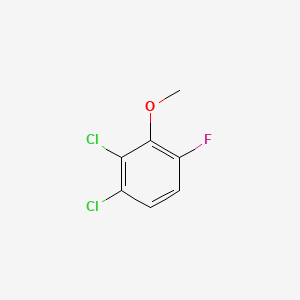
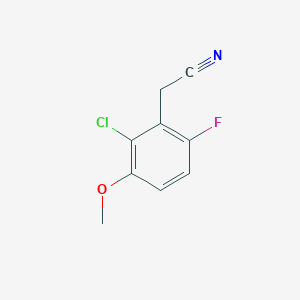
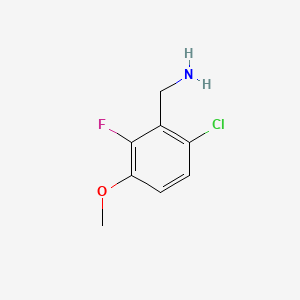
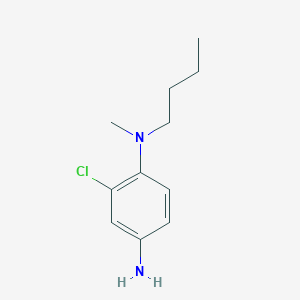
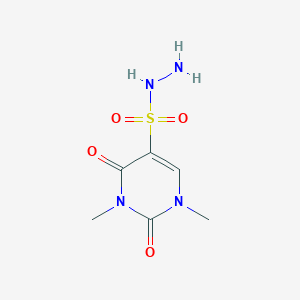
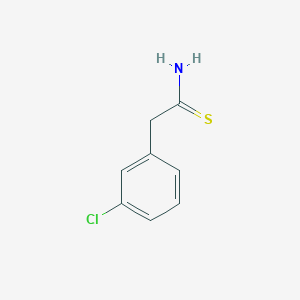
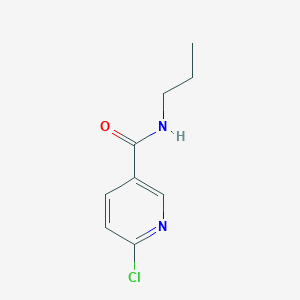
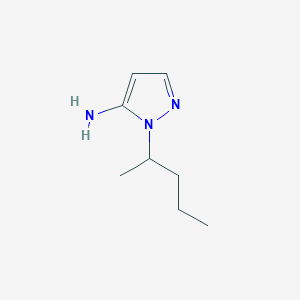
![4-[(2-Oxoimidazolidin-1-yl)methyl]benzoic acid](/img/structure/B1357710.png)
